8-Nitroquinolin-3-ol
Overview
Description
8-Nitroquinolin-3-ol is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. This compound is characterized by the presence of a nitro group at the 8th position and a hydroxyl group at the 3rd position on the quinoline ring. Quinolines are known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry .
Mechanism of Action
Target of Action
The primary targets of 8-Nitroquinolin-3-ol are type 2 methionine aminopeptidase (MetAP2) proteins and bacterial gyrases . MetAP2 proteins are involved in angiogenesis, a process that allows the growth of new blood vessels from pre-existing ones . Bacterial gyrases are enzymes that introduce negative supercoils (or relax positive supercoils) into DNA .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It inhibits MetAP2 proteins, thereby potentially disrupting angiogenesis . Its antibacterial activity may stem from the metal ion complexation vital for bacterial growth .
Biochemical Pathways
It is known that the compound’s inhibition of metap2 proteins disrupts angiogenesis This could potentially affect various downstream effects related to blood vessel formation and maintenance
Pharmacokinetics
Similar compounds such as nitroxoline have been shown to have high in vitro microsomal stability This suggests that this compound may also have good bioavailability
Result of Action
The inhibition of MetAP2 proteins by this compound could potentially disrupt angiogenesis, affecting the growth and maintenance of blood vessels . This could have significant effects at the molecular and cellular levels, particularly in processes that rely on angiogenesis, such as tumor growth. The compound’s antibacterial activity could result in the inhibition of bacterial growth .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s ionization state and, consequently, its interaction with its targets. The presence of metal ions could also influence the compound’s antibacterial activity
Biochemical Analysis
Biochemical Properties
8-Nitroquinolin-3-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions is with metal ions, where this compound acts as a chelating agent. This interaction is crucial in inhibiting the activity of certain metalloenzymes, thereby affecting various biochemical pathways . Additionally, this compound has been shown to interact with proteins involved in oxidative stress responses, such as superoxide dismutase, by modulating their activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce oxidative stress in cells, leading to the activation of stress response pathways . This compound also affects gene expression by modulating the activity of transcription factors involved in the oxidative stress response . Furthermore, this compound has been shown to alter cellular metabolism by inhibiting key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of metalloenzymes . This binding prevents the enzymes from catalyzing their respective reactions, leading to a disruption in biochemical pathways. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to the upregulation or downregulation of specific genes, thereby affecting cellular functions.
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings can vary over time. Studies have shown that the stability of this compound can be influenced by environmental factors such as pH and temperature . Over time, this compound may degrade, leading to a decrease in its efficacy. Long-term exposure to this compound has been observed to cause persistent changes in cellular functions, including alterations in gene expression and metabolic activity . These temporal effects highlight the importance of carefully controlling experimental conditions when using this compound in research.
Dosage Effects in Animal Models
The effects of this compound can vary significantly with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can be used to study its biochemical interactions without causing significant harm to the organism . At higher doses, this compound can induce toxic effects, including oxidative stress, cellular damage, and even cell death . These dosage-dependent effects underscore the importance of determining the appropriate dosage for specific experimental purposes.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. One of the key pathways is the oxidative stress response pathway, where this compound modulates the activity of enzymes such as superoxide dismutase and catalase . Additionally, this compound can affect the metabolism of other compounds by inhibiting or activating specific metabolic enzymes . These interactions can lead to changes in metabolic flux and the levels of various metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Studies have shown that this compound can be transported across cell membranes by organic anion transporters . Once inside the cell, this compound can bind to various intracellular proteins, affecting its localization and accumulation . These transport and distribution mechanisms are crucial for understanding the cellular effects of this compound.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. Research has shown that this compound can localize to specific cellular compartments, such as the mitochondria and the endoplasmic reticulum . This localization is often mediated by targeting signals or post-translational modifications that direct this compound to these compartments . The subcellular localization of this compound can influence its interactions with biomolecules and its overall biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Nitroquinolin-3-ol typically involves nitration of quinoline to introduce the nitro group at the desired position. One common method is the reaction of quinoline with nitric acid in the presence of sulfuric acid, which acts as a catalyst. The reaction is carried out under controlled temperature conditions to ensure selective nitration at the 8th position .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to maintain consistent reaction conditions and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 8-Nitroquinolin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group, resulting in 8-aminoquinolin-3-ol.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as tin and hydrochloric acid or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: 8-Aminoquinolin-3-ol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-Nitroquinolin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly for its antibacterial activity.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in various chemical reactions
Comparison with Similar Compounds
8-Hydroxyquinoline: Lacks the nitro group but has similar chelating properties.
8-Aminoquinoline: Formed by the reduction of 8-Nitroquinolin-3-ol and has applications in antimalarial drugs.
5-Nitroquinoline: Another nitro-substituted quinoline with different positional isomerism
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its dual functional groups (nitro and hydroxyl) allow for diverse chemical modifications and applications .
Properties
IUPAC Name |
8-nitroquinolin-3-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-7-4-6-2-1-3-8(11(13)14)9(6)10-5-7/h1-5,12H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLXAKHCXYHSNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201315282 | |
Record name | 8-Nitro-3-quinolinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201315282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25369-37-3 | |
Record name | 8-Nitro-3-quinolinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25369-37-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Nitro-3-quinolinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201315282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.